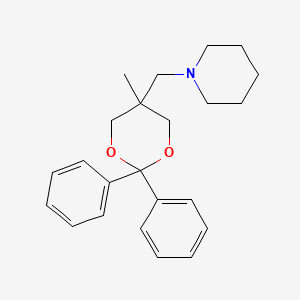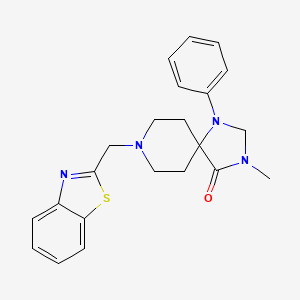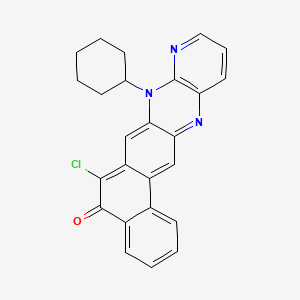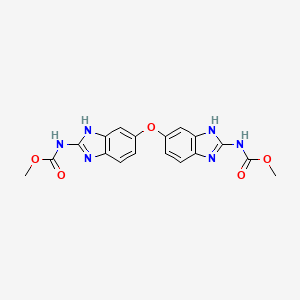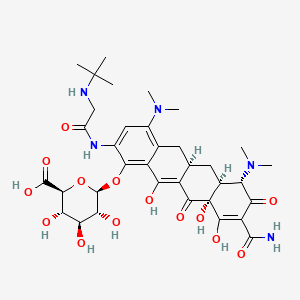
Tigecycline glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tigecycline glucuronide is a metabolite of tigecycline, a glycylcycline antibiotic. Tigecycline is known for its broad-spectrum activity against various bacterial pathogens, including those resistant to other antibiotics. This compound is formed through the process of glucuronidation, a common metabolic pathway that enhances the solubility and excretion of drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tigecycline glucuronide involves the glucuronidation of tigecycline. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of tigecycline-producing microorganisms, followed by extraction and purification of tigecycline. The purified tigecycline is then subjected to glucuronidation using UDPGA and UGT enzymes in bioreactors. The final product is isolated and purified through chromatographic techniques.
化学反应分析
Types of Reactions
Tigecycline glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety. Conjugation reactions, such as sulfation or methylation, can further modify the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using sulfotransferases or methyltransferases.
Major Products
Hydrolysis: Tigecycline and glucuronic acid.
Conjugation: Sulfated or methylated derivatives of this compound.
科学研究应用
Tigecycline glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of tigecycline metabolites.
Biology: Studied for its role in the metabolism and excretion of tigecycline in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of bacterial infections.
Industry: Utilized in the development of new antibiotics and in the study of drug metabolism and resistance mechanisms.
作用机制
Tigecycline glucuronide itself does not exhibit significant antibacterial activity. its parent compound, tigecycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the incorporation of amino acids into the elongating peptide chain, effectively halting bacterial growth. The glucuronidation of tigecycline facilitates its excretion from the body, thereby reducing its systemic exposure and potential toxicity.
相似化合物的比较
Similar Compounds
- Minocycline glucuronide
- Doxycycline glucuronide
- Tetracycline glucuronide
Uniqueness
Tigecycline glucuronide is unique due to its parent compound’s broad-spectrum activity and ability to overcome common resistance mechanisms. Unlike other tetracycline derivatives, tigecycline retains activity against multidrug-resistant strains, making it a valuable option in the treatment of severe infections.
属性
CAS 编号 |
886219-66-5 |
|---|---|
分子式 |
C35H47N5O14 |
分子量 |
761.8 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[[(5aR,6aS,7S,10aR)-2-[[2-(tert-butylamino)acetyl]amino]-9-carbamoyl-4,7-bis(dimethylamino)-10,10a,12-trihydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C35H47N5O14/c1-34(2,3)37-11-17(41)38-15-10-16(39(4)5)13-8-12-9-14-21(40(6)7)23(43)20(31(36)49)30(48)35(14,52)29(47)18(12)22(42)19(13)27(15)53-33-26(46)24(44)25(45)28(54-33)32(50)51/h10,12,14,21,24-26,28,33,37,42,44-46,48,52H,8-9,11H2,1-7H3,(H2,36,49)(H,38,41)(H,50,51)/t12-,14-,21-,24-,25-,26+,28-,33+,35-/m0/s1 |
InChI 键 |
ZCTOCKIQQPQQDP-QKIKEYLESA-N |
手性 SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C |
规范 SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



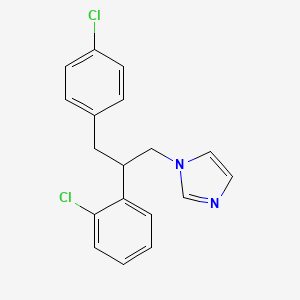
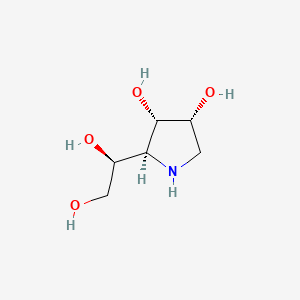
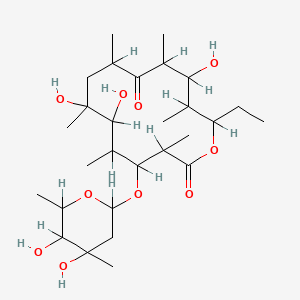
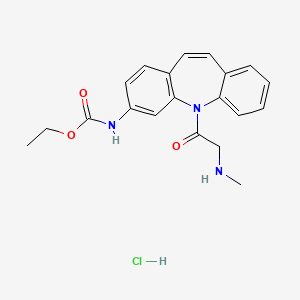
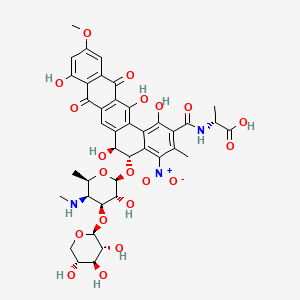
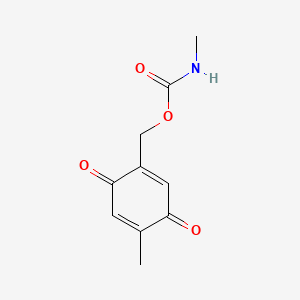
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
